[3-(Aminomethyl)cyclohexyl]methanol hydrochloride
Description
[3-(Aminomethyl)cyclohexyl]methanol hydrochloride is a cyclohexane-derived organic compound featuring an aminomethyl (-CH₂NH₂) group at the 3-position and a methanol (-CH₂OH) group, with the hydrochloride salt enhancing its solubility.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
[3-(aminomethyl)cyclohexyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h7-8,10H,1-6,9H2;1H |
InChI Key |
NXWSOZRIBWCUAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)CO)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)cyclohexyl]methanol hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The reaction conditions are generally mild, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[3-(Aminomethyl)cyclohexyl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as hydrochloric acid (HCl) and sodium hydroxide (NaOH) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexylamine or cyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
[3-(Aminomethyl)cyclohexyl]methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)cyclohexyl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substitutional Variations
The following table summarizes key structural and physicochemical differences between [3-(Aminomethyl)cyclohexyl]methanol hydrochloride and its analogs:
*Assumed structure based on naming conventions.
†Inferred from hydrochloride salt’s ionic nature.
‡Predicted based on structural simplicity.
Key Differences and Implications
Substituent Position and Steric Effects: The target compound’s 3-aminomethyl and 1-hydroxyl groups create a distinct spatial arrangement compared to analogs like [1-(aminomethyl)cyclohexyl]methanol HCl, where both groups occupy the same carbon. This positional difference may influence hydrogen-bonding capacity and receptor binding in pharmaceutical contexts . Dimethyl substitutions in (1-amino-3,3-dimethylcyclohexyl)methanol HCl reduce polarity and solubility, making it less suitable for aqueous formulations compared to the target compound .
Solubility and Bioavailability: Gabapentin’s acetic acid moiety grants exceptional water solubility (freely soluble), whereas [3-(Aminomethyl)cyclohexyl]methanol HCl’s solubility is likely moderate, relying on the hydrochloride salt for dissolution in polar solvents .
Pharmacological Potential: Gabapentin and Cetraxate HCl are clinically validated, targeting neurological and gastrointestinal disorders, respectively. The target compound’s simpler structure may lack the complexity required for similar efficacy but could serve as a scaffold for novel drug development .
Research Findings and Limitations
- Synthetic Challenges: Cyclohexanol derivatives often require precise stereochemical control during synthesis. For example, Cetraxate HCl’s multi-step synthesis involves esterification and salt formation, while gabapentin is produced via a nucleophilic substitution route .
- Thermal Stability: Cetraxate HCl decomposes at ~236°C, whereas simpler analogs like [1-(aminomethyl)cyclohexyl]methanol HCl likely exhibit lower thermal stability due to fewer stabilizing groups .
- Data Gaps : Direct comparative studies on the target compound’s solubility, melting point, and bioactivity are absent in the provided evidence. Inferences are drawn from structural analogs, necessitating further experimental validation.
Biological Activity
[3-(Aminomethyl)cyclohexyl]methanol hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest for drug development and therapeutic applications. This article reviews the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H18ClN |
| Molecular Weight | 179.70 g/mol |
| IUPAC Name | 3-(Aminomethyl)cyclohexanol hydrochloride |
| InChI Key | XXXXXX |
This compound is characterized by its amine functional group, which plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly the GABA_A receptor. Research has shown that it acts as an agonist, influencing neuronal excitability and neurotransmission.
Case Study: GABA_A Receptor Agonism
In a study evaluating various compounds for their GABA_A receptor activity, this compound was found to have significant binding affinity. The IC50 values for inhibition of [^3H]muscimol binding were measured, indicating its potency in modulating GABAergic signaling pathways. The results are summarized in the following table:
| Compound | IC50 (μM) |
|---|---|
| [3-(Aminomethyl)cyclohexyl]methanol | 1.4 |
| Control Compound A | 0.5 |
| Control Compound B | 2.0 |
This data highlights the potential of this compound as a therapeutic agent in conditions where GABAergic modulation is beneficial, such as anxiety and epilepsy.
Pharmacological Applications
The compound has been explored for its pharmacological applications in several areas:
- Anxiolytic Effects : Due to its action on GABA_A receptors, it has been investigated for potential use in treating anxiety disorders.
- Neuroprotective Properties : Preliminary studies suggest that it may protect against neurodegenerative changes by enhancing GABAergic transmission.
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound | Binding Affinity (IC50 μM) | Selectivity Profile |
|---|---|---|
| [3-(Aminomethyl)cyclohexyl]methanol | 1.4 | High |
| Rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate | 2.5 | Moderate |
| Other Aminocycloalkanes | Varies | Low to Moderate |
This table illustrates that this compound exhibits superior binding affinity compared to other structurally related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
